
trans-N-Boc-2-fluorocyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-Boc-2-fluorocyclohexylamine: is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 2-fluorocyclohexylamine structure. This protecting group is commonly used in organic synthesis to temporarily mask the amine functionality, allowing for selective reactions to occur at other sites of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-2-fluorocyclohexylamine typically involves the protection of the amine group in 2-fluorocyclohexylamine with a Boc group. This can be achieved by reacting 2-fluorocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: trans-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine.
Common Reagents and Conditions:
Deprotection: TFA, HCl in ethyl acetate, or dioxane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Deprotection: 2-fluorocyclohexylamine.
Substitution: Various substituted cyclohexylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-N-Boc-2-fluorocyclohexylamine is used as a building block in organic synthesis, particularly in the preparation of fluorinated analogs of bioactive compounds.
Biology and Medicine: In medicinal chemistry, the compound is utilized in the design and synthesis of potential drug candidates. The presence of the fluorine atom can improve the metabolic stability and bioavailability of pharmaceuticals. Additionally, the Boc-protected amine can be selectively deprotected to reveal the free amine, which can then interact with biological targets .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop fluorinated pesticides and herbicides. The incorporation of fluorine can enhance the efficacy and environmental stability of these products .
Wirkmechanismus
The mechanism of action of trans-N-Boc-2-fluorocyclohexylamine primarily involves its role as a precursor or intermediate in chemical synthesis. The Boc group serves as a protecting group, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, depending on the target molecule being synthesized .
Vergleich Mit ähnlichen Verbindungen
- cis-N-Boc-2-fluorocyclohexylamine
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness: trans-N-Boc-2-fluorocyclohexylamine is unique due to its trans configuration and the presence of a fluorine atom on the cyclohexyl ring. This configuration can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in the synthesis of fluorinated compounds. The Boc-protected amine functionality also provides versatility in synthetic applications, allowing for selective deprotection and subsequent reactions .
Eigenschaften
Molekularformel |
C11H20FNO2 |
|---|---|
Molekulargewicht |
217.28 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
InChI-Schlüssel |
JMBBUHQGZLAHBD-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
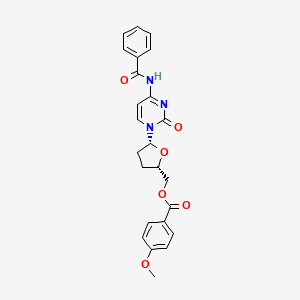
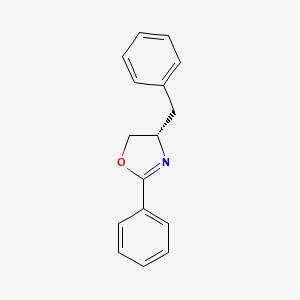

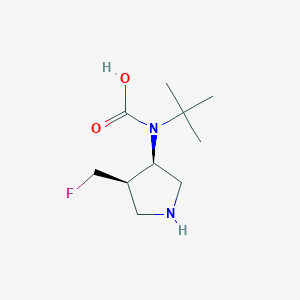
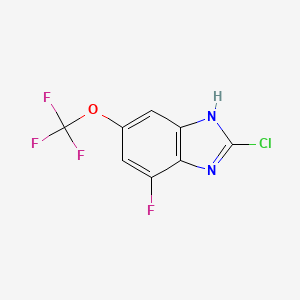
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
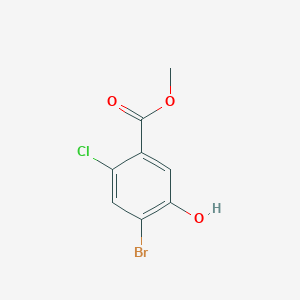
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)

